molecular formula C15H19N3O3S2 B2710625 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060165-71-0

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2710625
CAS No.: 1060165-71-0
M. Wt: 353.46
InChI Key: PQWVBOZBHAHPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound features a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene core, a privileged structure in medicinal chemistry known for its versatility in drug discovery. The core dihydrocyclopenta[b]thiophene scaffold is of significant research interest. Recent investigations have explored structurally similar thiophene derivatives for their potential as antiviral agents . Furthermore, this class of compounds is frequently explored in the development of enzyme inhibitors, particularly in inflammation research, where heterocyclic cores are used in the design of COX-II inhibitors . The molecular architecture, which combines the sulfonylated piperidine carboxamide with the electron-withdrawing nitrile group, makes it a valuable intermediate for structure-activity relationship (SAR) studies, molecular hybridization, and library synthesis aimed at developing new biologically active molecules. This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-7-3-4-10(9-18)14(19)17-15-12(8-16)11-5-2-6-13(11)22-15/h10H,2-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWVBOZBHAHPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to elucidate the compound's biological activity.

The compound's molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S, with a molecular weight of approximately 284.35 g/mol. It features a piperidine ring substituted with a methylsulfonyl group and a cyclopentathiophene moiety, contributing to its unique pharmacological properties.

Research indicates that this compound may interact with multiple biological targets, including various enzyme systems and receptors. Its structure suggests potential activity against certain types of cancer and inflammatory diseases due to the presence of the thiophene and piperidine rings.

Anticancer Activity

Several studies have investigated the anticancer properties of similar compounds within the same structural family. The compound has demonstrated:

  • Inhibition of Tumor Growth : In vitro studies have shown that derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms of Action : The proposed mechanisms include apoptosis induction and cell cycle arrest, particularly at the G2/M phase.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity:

  • Cytokine Modulation : Research indicates that it may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses, and inhibition could lead to reduced inflammation in chronic conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in breast cancer cells
Induction of apoptosis
Anti-inflammatoryReduction of TNF-alpha levels
Inhibition of NF-kB signaling

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related compounds. The results indicated that compounds structurally similar to this compound exhibited significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity.

Case Study 2: Anti-inflammatory Activity

A recent investigation focused on the anti-inflammatory properties of this class of compounds. In vivo experiments demonstrated that administration reduced paw edema in a rat model induced by carrageenan, suggesting effective anti-inflammatory action. Histological analysis revealed decreased infiltration of inflammatory cells.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various applications:

  • Antimicrobial Activity :
    • Studies indicate that derivatives of this compound can exhibit significant antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
    • A specific case study demonstrated that certain analogs displayed minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 µg/mL against bacterial strains .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential as a COX-II inhibitor, which is crucial in managing inflammation and pain . Inhibitors targeting COX-II are valuable in treating conditions like arthritis and other inflammatory diseases.
  • Neuropharmacological Applications :
    • Research has suggested that this compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in numerous neurological pathways. This interaction could lead to developments in treatments for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various compounds derived from piperidine frameworks, including N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. The results indicated that these compounds had significant activity against standard bacterial strains, demonstrating their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the synthesis and evaluation of COX-II inhibitors derived from the compound structure. The findings revealed that certain modifications enhanced the anti-inflammatory effects while maintaining low toxicity profiles, suggesting practical applications in pain management therapies .

Summary of Applications

Application Area Details
AntimicrobialEffective against various bacterial strains; MIC values between 31.25–62.5 µg/mL .
Anti-inflammatoryPotential COX-II inhibitor; useful in treating inflammatory conditions .
NeuropharmacologyPossible interactions with GPCRs; implications for neurological disorder treatments .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Compound Key Substituents Biological Activity (IC₅₀) Source
Target compound: N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide Methylsulfonyl-piperidine Inferred kinase inhibition (based on analogs)
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-sulfonyl)benzamide () Bromo, piperidinylsulfonyl-benzamide Not reported
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(2-thienylsulfonyl)piperidine-2-carboxamide () Carbamoyl, thienylsulfonyl-piperidine Not reported
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide () Thiazole ring, methyl-phenyl Not reported
Compound 24: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide Pyrimidinyl-sulfamoyl, acetamide linker IC₅₀ = 30.8 nM (MCF7)
Compound 25: 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol Triazinyl-amino-phenol IC₅₀ = 38.7 nM (MCF7)
N¹,N⁹-Bis(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nonanediamide () Dimeric structure with nonanediamide linker Not reported

Mechanistic Insights

  • Tyrosine Kinase Inhibition : Compounds 24 and 25 () inhibit ATP-binding sites of tyrosine kinases, mimicking drugs like gefitinib. The methylsulfonyl group in the target compound may enhance binding through polar interactions, similar to sulfamoyl groups in Compound 24 .
  • Structural Impact of Substituents: Sulfonyl Groups: Methylsulfonyl (target) and thienylsulfonyl () improve solubility and hydrogen bonding capacity compared to bromo substituents (), which increase lipophilicity . Thiazole vs.

Physicochemical Properties

  • Solubility : Methylsulfonyl and carbamoyl groups () enhance aqueous solubility compared to brominated analogs ().
  • LogP Predictions : Bromo-substituted compounds () likely have higher logP values (~3.5–4.0) versus methylsulfonyl derivatives (~2.0–2.5), affecting membrane permeability .

Research Findings and Implications

  • Anticancer Potency : Compounds with sulfamoyl (e.g., Compound 24) or triazinyl (Compound 25) groups show sub-40 nM IC₅₀ values, suggesting that electron-withdrawing substituents enhance activity .
  • Synthetic Feasibility : The cyclopenta[b]thiophene core is synthesized via cyclization and functionalization steps, as seen in and . Modifications at the 2-position (e.g., carboxamide vs. thiazole) dictate reaction pathways .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: A typical synthesis involves coupling the cyclopenta[b]thiophene-2-amine derivative with a functionalized piperidine-carboxamide precursor under reflux conditions using ethanol as a solvent and glacial acetic acid as a catalyst, similar to procedures for analogous thiophene carboxamides . To optimize yields:

  • Use design of experiments (DoE) to screen variables (e.g., temperature, molar ratios, reaction time).
  • Employ statistical tools like response surface methodology (RSM) to identify optimal conditions .
  • Monitor reaction progress via TLC or HPLC and purify intermediates via recrystallization or column chromatography.

Q. What analytical techniques are essential for characterizing this compound and validating its purity?

Methodological Answer:

  • NMR Spectroscopy : Confirm structural integrity via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on key signals (e.g., cyano group at ~110 ppm, methylsulfonyl at ~40 ppm for 13C^{13} \text{C}) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI) and fragmentation patterns.
  • HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient.
  • Elemental Analysis : Verify C, H, N, S content for new derivatives .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes or receptors based on structural motifs (e.g., sulfonyl groups for kinase inhibition).
  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50_{50} determination), or receptor binding (radioligand displacement) .
  • Dose-Response Curves : Use 8–12 concentrations in triplicate to establish potency and efficacy.

Advanced Research Questions

Q. How can computational methods resolve contradictions in observed vs. predicted pharmacological activity data?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-target binding stability over 100+ ns trajectories.
  • Machine Learning : Train models on existing bioactivity datasets to predict off-target effects or metabolic pathways .
  • Meta-Analysis : Compare results across multiple computational tools (e.g., Schrödinger, MOE) to validate findings.

Q. What strategies are effective for optimizing the selectivity of this compound against off-target proteins?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the piperidine sulfonyl or cyclopenta[b]thiophene moieties.
  • Proteome-Wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein binders.
  • Crystallography : Solve co-crystal structures of the compound with target and off-target proteins to guide rational design .

Q. How can researchers address discrepancies in solubility or stability data across experimental batches?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
  • Solubility Screening : Test in buffers (pH 1–10) and co-solvents (DMSO, PEG) using nephelometry.
  • Kinetic Solubility Modeling : Apply the Higuchi equation to predict long-term stability under storage conditions .

Q. What advanced techniques are recommended for elucidating the metabolic fate of this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.
  • Isotope Labeling : Synthesize 13C^{13} \text{C}- or 2H^{2} \text{H}-labeled analogs to track metabolic pathways.
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.